(3S)-5-Methylhexane-1,3-diamine (3S)-5-Methylhexane-1,3-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17701548
InChI: InChI=1S/C7H18N2/c1-6(2)5-7(9)3-4-8/h6-7H,3-5,8-9H2,1-2H3/t7-/m1/s1
SMILES:
Molecular Formula: C7H18N2
Molecular Weight: 130.23 g/mol

(3S)-5-Methylhexane-1,3-diamine

CAS No.:

Cat. No.: VC17701548

Molecular Formula: C7H18N2

Molecular Weight: 130.23 g/mol

* For research use only. Not for human or veterinary use.

(3S)-5-Methylhexane-1,3-diamine -

Specification

Molecular Formula C7H18N2
Molecular Weight 130.23 g/mol
IUPAC Name (3S)-5-methylhexane-1,3-diamine
Standard InChI InChI=1S/C7H18N2/c1-6(2)5-7(9)3-4-8/h6-7H,3-5,8-9H2,1-2H3/t7-/m1/s1
Standard InChI Key VIZDVWMUBSZSMV-SSDOTTSWSA-N
Isomeric SMILES CC(C)C[C@@H](CCN)N
Canonical SMILES CC(C)CC(CCN)N

Introduction

Structural Characteristics and Molecular Properties

(3S)-5-Methylhexane-1,3-diamine belongs to the class of vicinal diamines, featuring two amine groups on adjacent carbon atoms. Its IUPAC name, (3S)-5-methylhexane-1,3-diamine, reflects the stereochemistry at the third carbon, which is critical for its enantioselective interactions. The compound’s molecular weight is 130.23 g/mol, and its structure is defined by the following identifiers:

PropertyValue
Molecular FormulaC₇H₁₈N₂
IUPAC Name(3S)-5-methylhexane-1,3-diamine
Canonical SMILESCC(C)CC(CCN)N
Isomeric SMILESCC(C)CC@@HN
InChI KeyVIZDVWMUBSZSMV-SSDOTTSWSA-N
PubChem CID11073452

The chiral center at the third carbon (S-configuration) confers distinct physicochemical properties, including optical rotation and differential binding affinities in catalytic systems.

Synthesis Methods and Enantioselective Production

Catalytic Asymmetric Addition

A patented method for synthesizing structurally related chiral amines involves the enantioselective addition of diethyl malonate to nitroalkenes using a nickel(II) catalyst. Although this protocol specifically targets (S)-3-aminomethyl-5-methylhexanoic acid , the catalytic framework—employing (2S,3S)-N,N'-dibenzylbicyclo[2.2.2]octane-2,3-diamine—provides insights into potential routes for (3S)-5-methylhexane-1,3-diamine synthesis . Key steps include:

  • Enantioselective Coupling: A nickel(II) complex facilitates the stereocontrolled addition of malonate to 4-methyl-1-nitropentene at 50°C, achieving an enantiomeric excess (ee) of 96.8% .

  • Reduction and Hydrolysis: Subsequent hydrogenation over Raney nickel and acid hydrolysis yield the target amine.

This method highlights the role of chiral ligands in controlling stereochemistry, a principle applicable to the synthesis of (3S)-5-methylhexane-1,3-diamine.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound’s 1H^1H NMR spectrum (CDCl₃) reveals distinct signals:

  • δ 0.85–0.87 ppm: Doublet for the methyl groups on C5.

  • δ 1.20–1.29 ppm: Multiplet corresponding to the methylene (C4) and methine (C3) protons.

  • δ 2.87–2.92 ppm: Methine proton adjacent to the amine group (C3).

  • δ 3.55 ppm: Doublet for the primary amine (C1).

13C^{13}C NMR data further corroborate the structure, with peaks at δ 25.0 ppm (C5 methyl), δ 34.7 ppm (C3 methine), and δ 52.6 ppm (C1 amine).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a hexane/isopropanol (98:2) mobile phase resolves enantiomers, with retention times of 6.4 min for the (R)-isomer and 8.8 min for the (S)-isomer . This method ensures precise determination of enantiomeric excess, critical for pharmaceutical applications.

Applications in Catalysis and Materials Science

Asymmetric Catalysis

The compound’s chiral diamino structure positions it as a potential ligand in transition-metal catalysts. For instance, nickel(II) complexes incorporating similar diamines demonstrate high enantioselectivity in Michael additions, suggesting analogous utility for (3S)-5-methylhexane-1,3-diamine .

Polymer Precursors

As a diamine, it could serve as a monomer in polyamide or polyurethane synthesis. The methyl group enhances hydrophobicity, making derivatives suitable for coatings or adhesives requiring moisture resistance.

Comparative Analysis with Related Diamines

CompoundMolecular FormulaChiral CentersApplications
1,2-DiaminocyclohexaneC₆H₁₄N₂2Ligand in catalysis
1,3-DiaminopentaneC₅H₁₄N₂0Epoxy curing agents
(3S)-5-Methylhexane-1,3-diamineC₇H₁₈N₂1Asymmetric synthesis, polymers

The methyl substituent in (3S)-5-methylhexane-1,3-diamine enhances steric bulk compared to linear diamines, improving selectivity in catalytic systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator